3-[4-(Benzyloxy)phenyl]aniline is a chemical compound classified as an aniline derivative. It features a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety. This compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry.
The compound can be synthesized through various chemical reactions, primarily involving the Suzuki-Miyaura coupling method. This synthesis allows for the formation of complex organic structures that are useful in pharmaceutical applications and research.
3-[4-(Benzyloxy)phenyl]aniline belongs to the class of anilines, which are characterized by the presence of an amino group attached to an aromatic ring. This specific compound is further classified under aryl amines due to its structural components.
The primary method for synthesizing 3-[4-(Benzyloxy)phenyl]aniline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs:
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which enhance yield and purity while minimizing human error and safety risks. Additionally, ultrasound-assisted synthesis has been explored, offering improved reaction rates and environmental benefits .
The molecular structure of 3-[4-(Benzyloxy)phenyl]aniline can be represented as follows:
The compound features a central phenyl ring with a benzyloxy substituent and an amine group. Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly used to confirm its structure, revealing characteristic absorption bands and chemical shifts .
3-[4-(Benzyloxy)phenyl]aniline can undergo various chemical reactions:
The mechanism of action for 3-[4-(Benzyloxy)phenyl]aniline primarily involves its interaction with the Epidermal Growth Factor Receptor (EGFR). The compound exhibits anticancer properties by triggering apoptosis in cancer cells through ATP depletion and activation of caspase pathways dependent on reactive oxygen species.
Research indicates that this compound has significant cytotoxicity against breast cancer cells while showing lower toxicity towards normal cells, highlighting its potential therapeutic applications in oncology.
Relevant analyses include spectroscopic data confirming functional groups and structural integrity through methods such as IR spectroscopy and NMR .
3-[4-(Benzyloxy)phenyl]aniline has diverse applications across various scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, showcasing its potential in developing new therapeutic strategies.
3-[4-(Benzyloxy)phenyl]aniline (PubChem CID: 3353642) is an aromatic amine with the molecular formula C₁₉H₁₇NO and a molecular weight of 275.34 g/mol. Its systematic IUPAC name reflects a core aniline group substituted at the meta position by a 4-(benzyloxy)phenyl moiety. The benzyloxy group (–OCH₂C₆H₅) attached to the para position of one phenyl ring confers distinctive electronic properties, including enhanced electron-donating capacity and steric bulk. The aniline nitrogen’s lone pair enables participation in hydrogen bonding and protonation, which is critical for biological interactions [1].
Table 1: Key Structural Parameters
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₇NO | Defines elemental composition |
Systematic Name | 3-[4-(Benzyloxy)phenyl]aniline | IUPAC nomenclature |
Dihedral Angle (C-O-C-C) | 125° | Determines planarity of benzyloxy linkage |
Torsion Angle (O-CH₂-Ph) | -65° | Influences conformational stability |
Hydrogen Bond Capacity | 2 (N–H donors) | Facilitates supramolecular assembly |
X-ray crystallography of analogous compounds (e.g., azetidin-2-one derivatives) reveals that the benzyloxy group induces a non-planar conformation due to steric interactions between the benzyl methylene and adjacent rings. This torsion (observed at ≈125°) disrupts full π-conjugation but enhances solubility in organic solvents like ethanol and acetonitrile [4]. The aniline group’s nucleophilicity enables its use in Schiff base formation, electrophilic substitutions, and metal coordination, underpinning its versatility in synthesis .
This compound emerged as a key intermediate in the synthesis of multifunctional agents for neurodegenerative diseases. Early research focused on its role in constructing 2-hydroxyl-4-benzyloxybenzyl aniline derivatives, which combined MAO-B inhibition with antioxidant and metal-chelating properties. The strategic incorporation of the benzyloxy group improved blood-brain barrier permeability compared to hydroxylated analogs, addressing limitations of early Parkinson’s disease (PD) therapeutics like selegiline .
Synthetic methodologies evolved significantly:
Table 2: Evolution of Synthetic Approaches
Method | Conditions | Yield | Advantages |
---|---|---|---|
Nitroreduction Pathway | SnCl₂/HCl, reflux, 12 h | 70–75% | Simple reagents |
Palladium-Catalyzed Amination | Pd₂(dba)₃/XPhos, K₂CO₃, 100°C | 92% | Broad substrate scope |
Microwave-Assisted Synthesis | MW, 150°C, 0.5 h | 95% | Energy-efficient, rapid |
The compound’s utility was highlighted in the development of multi-target-directed ligands (MTDLs). For example, derivative 6h (see ) exhibited sub-micromolar MAO-B inhibition (IC₅₀ = 0.014 μM) while chelating redox-active metals like iron and copper, mitigating oxidative stress in neuronal models. This represented a paradigm shift from single-target PD drugs to multifunctional agents .
In medicinal chemistry, 3-[4-(benzyloxy)phenyl]aniline serves as a scaffold for Parkinson’s disease therapeutics. Derivatives bearing this core inhibit MAO-B 50-fold more selectively than MAO-A, elevating striatal dopamine without dietary tyramine restrictions. Compound 6h (a prototypical derivative) demonstrated dual efficacy:
Table 3: Key Biological Activities of Derivatives
Derivative | MAO-B IC₅₀ (μM) | ORAC Value (Trolox eq.) | Metal Chelation |
---|---|---|---|
Base compound | Not reported | Not reported | Weak |
6h | 0.014 | 2.14 | Cu²⁺, Fe²⁺, Zn²⁺ |
Safinamide* | 0.098 | 0.15 | None |
*Reference drug for comparison .
In material science, the aniline nitrogen and benzyloxy oxygen act as ligation sites for metal-organic frameworks (MOFs). Copper(II) complexes of Schiff bases derived from this compound exhibit third-order nonlinear optical susceptibility (χ⁽³⁾ = 1.2 × 10⁻¹² esu), suitable for optical limiting devices. The benzyloxy group’s flexibility also enables tunable packing in crystalline materials, influencing photoluminescence quantum yields in OLED emitters [6].
Future applications include:
Concluding Remarks
3-[4-(Benzyloxy)phenyl]aniline exemplifies the convergence of synthetic versatility and functional adaptability. Its structural modularity enables precise tuning for neurodegenerative disease therapeutics and advanced materials, highlighting its enduring relevance across scientific disciplines. Ongoing research focuses on optimizing its pharmacokinetic profile and exploring novel electronic applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: